molecular formula C8H16O2 B14702434 cis-2-Methyl-5-propyl-1,3-dioxane CAS No. 22645-29-0

cis-2-Methyl-5-propyl-1,3-dioxane

Cat. No.: B14702434
CAS No.: 22645-29-0
M. Wt: 144.21 g/mol
InChI Key: KUFAMFIGLZITMN-UHFFFAOYSA-N
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Description

cis-2-Methyl-5-propyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes. Dioxanes are a group of organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its structural configuration, where the methyl and propyl groups are positioned in a cis arrangement on the dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-propyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. One common method is the acid-catalyzed reaction between 2-methylpentanal and 2-methyl-2-propyl-1,3-propanediol. This reaction is often catalyzed by p-toluenesulfonic acid and can proceed efficiently at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using heterogeneous catalysts such as acid-modified montmorillonite (MMT) K-10. This catalyst can be reused multiple times without significant loss of activity, making it a cost-effective option for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

cis-2-Methyl-5-propyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-2-Methyl-5-propyl-1,3-dioxane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: cis-2-Methyl-5-propyl-1,3-dioxane is unique due to its specific structural configuration and the presence of two oxygen atoms in the ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

22645-29-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methyl-5-propyl-1,3-dioxane

InChI

InChI=1S/C8H16O2/c1-3-4-8-5-9-7(2)10-6-8/h7-8H,3-6H2,1-2H3

InChI Key

KUFAMFIGLZITMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1COC(OC1)C

Origin of Product

United States

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